美利格林

描述

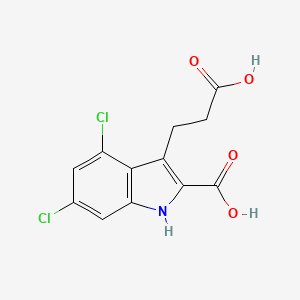

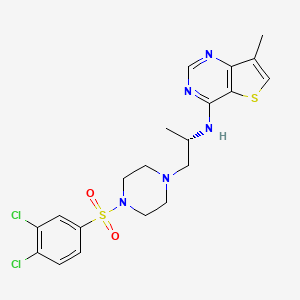

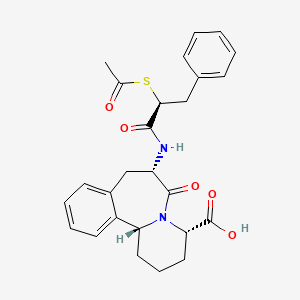

Meleagrin and its derivatives such as oxaline are bio-active benzylisoquinoline alkaloids made by various species of Penicillium fungi . It is similar to other fungal alkaloids, such as Roquefortine C, which is made as an intermediate in the same biosynthetic pathway .

Synthesis Analysis

A FabI inhibitor was isolated from Penicillium chrysogenum F717, which is known as a penicillin-producing species. MS and NMR spectral analyses of the inhibitor revealed that it was meleagrin .Molecular Structure Analysis

The structure of meleagrin was determined by X-ray crystallographic analysis of 9-O-p-bromobenzoylmeleagrin monohydrate . The crystal structure of 7 monohydrate was determined by the heavy atom method .Chemical Reactions Analysis

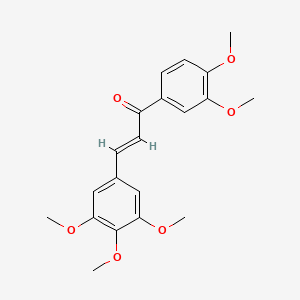

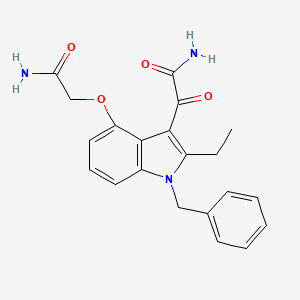

Antimicrobial and anti-proliferative meleagrin and oxaline are roquefortine C-derived alkaloids produced by fungi of the genus Penicillium. Tandem O-methylations complete the biosynthesis of oxaline from glandicoline B through meleagrin .科学研究应用

Meleagrin: A Comprehensive Analysis of Scientific Research Applications

Anticancer Activity: Meleagrin has shown promising results against a panel of breast cancer cell lines, including MDA-MB-231, MDA-468, BT-474, SKBR-3, MCF7, and MCF7-dox. It exhibits inhibitory activity against ATP competitive protein tyrosine kinases-Met (c-Met), which is crucial in treating breast cancer as it can inhibit cell migration and invasion under growth hormone induction .

Bioactivity in Tumor Cell Inhibition: This compound has demonstrated a wide range of cell proliferation inhibition, particularly showing good cytotoxicity against HepG2 cells, a liver cancer cell line. Meleagrin belongs to the roquefortine alkaloids with a unique dihydroindole spiroamide framework, which contributes to its significant tumor cell inhibitory activity .

Protective Effects Against Pulmonary Fibrosis: Meleagrin isolated from the Red Sea has been found to have protective effects against bleomycin-induced pulmonary fibrosis. Its benefits are attributed to its antioxidant, anti-inflammatory, anti-apoptotic, and antifibrotic properties. It is more efficient as a protective agent rather than as a treatment agent for lung fibrosis .

作用机制

Target of Action

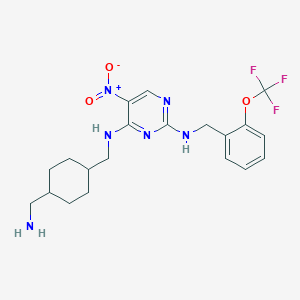

Meleagrin, a roquefortine C-derived alkaloid produced by Penicillium fungi, primarily targets bacterial enoyl-acyl carrier protein reductase (FabI) and c-Met . FabI is a key enzyme in the fatty acid synthesis pathway of bacteria, making it a promising target for antibacterial drugs . On the other hand, c-Met is a protein tyrosine kinase involved in the progression of several cancers, including metastatic and invasive breast malignancies .

Mode of Action

Meleagrin interacts with its targets in a unique way. It selectively inhibits Staphylococcus aureus FabI, directly binding to the enzyme and inhibiting intracellular fatty acid biosynthesis . This interaction results in the inhibition of bacterial growth and an increase in the minimum inhibitory concentration for FabI-overexpressing S. aureus . Additionally, meleagrin exhibits ATP competitive protein tyrosine kinases-Met (c-Met) inhibitory activity, which has been confirmed through molecular docking studies .

Biochemical Pathways

The primary biochemical pathway affected by meleagrin is the bacterial fatty acid synthesis pathway. By inhibiting FabI, meleagrin disrupts this pathway, leading to inhibited bacterial growth . In addition, meleagrin affects the c-Met signaling pathway in cancer cells, inhibiting cell migration and invasion .

Pharmacokinetics

Its effectiveness against various bacteria and cancer cells suggests that it has sufficient bioavailability to interact with its targets .

Result of Action

The molecular and cellular effects of meleagrin’s action are significant. In bacteria, it inhibits fatty acid biosynthesis, leading to inhibited growth . In cancer cells, it inhibits the c-Met signaling pathway, leading to reduced cell migration and invasion . Furthermore, meleagrin has been shown to have antiproliferative activity against a panel of breast cancer cell lines .

Action Environment

It’s worth noting that penicillium chrysogenum, the fungus that produces meleagrin, is found in diverse environments, suggesting that meleagrin may be stable under a variety of conditions .

安全和危害

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Meleagrin and oxaline, which belong to the roquefortine alkaloids with a unique dihydroindole spiroamide framework, have significant bioactivities, especially tumor cell inhibitory activity . These results demonstrate that the compounds inhibited another target in addition to FabI. Thus, meleagrin is a new class of FabI inhibitor with at least one additional mode of action that could have potential for treating multidrug-resistant bacteria .

属性

IUPAC Name |

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891812 | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71751-77-4 | |

| Record name | Meleagrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71751-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meleagrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEAGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1676112.png)